5-(Cyclohexylamino)-5-oxopentanoic acid
Description
Historical Context of Related Chemical Scaffolds in Scientific Inquiry
The foundational components of 5-(Cyclohexylamino)-5-oxopentanoic acid, namely aliphatic amides and dicarboxylic acids, have a rich history in scientific research. Aliphatic amides are recognized as a crucial functional group in organic chemistry and are integral to the structure of many biologically active molecules, including peptides and pharmaceuticals. researchgate.netresearchgate.net The amide bond's stability and ability to participate in hydrogen bonding have made it a cornerstone of medicinal chemistry for decades. researchgate.net
Dicarboxylic acids, on the other hand, are versatile building blocks in organic synthesis. longdom.org They serve as precursors for a wide array of compounds, including polymers like polyesters and polyamides, and can be chemically modified to produce various functional groups. longdom.org The study of dicarboxylic acids has been instrumental in the development of synthetic methodologies and in understanding structure-property relationships in organic molecules.
The incorporation of a cyclohexyl group is a common strategy in drug design to modulate lipophilicity, which in turn can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The non-planar, saturated nature of the cyclohexyl ring can also provide a rigid scaffold to probe interactions with biological targets. nih.gov
Rationale for Investigating this compound in Contemporary Research
The investigation of this compound is driven by several factors rooted in medicinal chemistry and materials science. The combination of a hydrophilic carboxylic acid and a lipophilic cyclohexylamide within the same molecule results in an amphipathic character. This duality is of interest for studying self-assembly, aggregation behavior, and potential interactions with biological membranes.
In the context of drug discovery, the structure of this compound makes it a candidate for structure-activity relationship (SAR) studies. gardp.orgdrugdesign.org By systematically modifying the cyclohexyl group, the length of the pentanoic acid chain, or the position of the amide, researchers can explore how these structural changes affect biological activity. This approach is fundamental to optimizing lead compounds in drug development. monash.edu The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), as well as the acidic proton of the carboxylic acid, provides multiple points for potential interaction with biological macromolecules like enzymes and receptors.
Research Trajectories and Current Landscape of this compound Studies
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research landscape for analogous N-substituted dicarboxylic acid amides suggests several potential avenues of investigation.
Current research on similar molecules often involves their synthesis and subsequent evaluation for various biological activities. researchgate.net For instance, derivatives of dicarboxylic acids are being explored for their potential as enzyme inhibitors, anticancer agents, and for their antimicrobial properties. researchgate.netnih.gov The synthesis of such compounds often involves the coupling of a dicarboxylic acid anhydride (B1165640) with an appropriate amine, a well-established chemical transformation. researchgate.net
Another significant research trajectory is the use of such molecules as building blocks or linkers in more complex chemical architectures. The bifunctional nature of this compound, with its reactive carboxylic acid and modifiable amide, makes it a candidate for the synthesis of polymers, dendrimers, and other macromolecules with tailored properties.
| Potential Research Area | Description | Relevant Techniques |
| Medicinal Chemistry | Synthesis of analogs and screening for biological activity (e.g., enzyme inhibition, receptor binding). | Organic synthesis, in vitro assays, computational modeling. |
| Materials Science | Investigation of self-assembly properties and use as a monomer in polymer synthesis. | Spectroscopy (NMR, IR), Microscopy (SEM, TEM), Thermal analysis (DSC, TGA). |
| Supramolecular Chemistry | Study of non-covalent interactions and formation of higher-order structures. | X-ray crystallography, Mass spectrometry, Titration calorimetry. |
Scope and Objectives of Comprehensive Academic Research on this compound
A comprehensive academic research program on this compound would encompass a multidisciplinary approach, integrating synthetic chemistry, biochemical evaluation, and materials characterization.
The primary objectives of such research would be:
Structure
3D Structure
Properties
IUPAC Name |
5-(cyclohexylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCCTVEBCVNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Methodologies for 5 Cyclohexylamino 5 Oxopentanoic Acid
Retrosynthetic Analysis of 5-(Cyclohexylamino)-5-oxopentanoic acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the amide bond (C-N bond), as this is a robust and common disconnection for amides. This leads to two key synthons: a nucleophilic amine synthon and an electrophilic carboxylic acid synthon.
The corresponding synthetic equivalents for these synthons are cyclohexylamine (B46788) and a derivative of pentanedioic acid (glutaric acid). The most logical precursor for the carboxylic acid portion is glutaric anhydride (B1165640), as the cyclic anhydride provides a reactive electrophilic site for the amine to attack, while the other carbonyl group is masked as a carboxylate that is revealed upon ring-opening. This approach offers a direct and efficient route to the target molecule.
An alternative disconnection could involve breaking one of the C-C bonds of the pentanoic acid backbone. However, this would necessitate a more complex multi-step synthesis to construct the carbon chain, making the amide bond disconnection the more synthetically viable and convergent strategy.
Established Synthetic Pathways for this compound
The most established and direct pathway for the synthesis of this compound involves the reaction of glutaric anhydride with cyclohexylamine. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of an anhydride.
Formation of the Amide Bond in this compound
The formation of the amide bond is the key step in the synthesis of this compound. This is typically achieved through the reaction of a carboxylic acid derivative with an amine. The use of glutaric anhydride is particularly advantageous as it readily reacts with amines without the need for a coupling agent. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclohexylamine on one of the carbonyl carbons of glutaric anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the opening of the anhydride ring and the formation of the amide bond. The other carbonyl group is converted into a carboxylate salt, which upon acidic workup, yields the final carboxylic acid.
Alternatively, the amide bond can be formed by reacting glutaric acid directly with cyclohexylamine using a coupling agent. Coupling agents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
| Coupling Agent | Additive | Typical Solvent | Reaction Temperature (°C) |
| DCC | HOBt | Dichloromethane (DCM) | 0 to room temperature |
| EDC | HOBt | Dichloromethane (DCM) | 0 to room temperature |
| PyBOP | DIPEA | Dimethylformamide (DMF) | 0 to room temperature |
Introduction and Functionalization of the Cyclohexylamine Moiety
The cyclohexylamine moiety is introduced into the molecule through the nucleophilic addition of cyclohexylamine to the activated carbonyl group of glutaric anhydride or glutaric acid. Cyclohexylamine is a primary amine and a common, commercially available reagent. No further functionalization of the cyclohexylamine moiety is typically required for the synthesis of the target compound.
Innovations in Synthetic Methodologies for this compound
Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods for amide bond formation. These innovations are applicable to the synthesis of this compound.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be employed.
Solvent-Free Synthesis: The reaction between glutaric anhydride and cyclohexylamine can often be carried out under solvent-free conditions. This involves mixing the neat reactants, sometimes with gentle heating, to initiate the reaction. This approach significantly reduces solvent waste, which is a major contributor to the environmental impact of chemical processes.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The direct amidation of glutaric acid with cyclohexylamine can be efficiently performed under microwave irradiation, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. This technique can also be applied to solvent-free reactions, further enhancing the green credentials of the synthesis.
| Method | Catalyst | Solvent | Reaction Time |
| Conventional Heating | None | Toluene | 6-12 hours |
| Solvent-Free Grinding | None | None | 15-30 minutes |
| Microwave Irradiation | None | None | 2-10 minutes |
These green methodologies offer significant advantages over traditional synthetic routes by minimizing waste, reducing energy consumption, and often simplifying the purification process.
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise control over reaction parameters (temperature, pressure, residence time), and easier scalability. nih.govrsc.org The formation of amide bonds is well-suited to flow systems. researchgate.netthieme-connect.de
A continuous synthesis of this compound could be envisioned by pumping streams of glutaric anhydride and cyclohexylamine into a heated reactor coil or packed-bed reactor containing a solid-supported catalyst. The short diffusion distances and excellent mixing in microreactors can lead to rapid reaction times and high yields. researchgate.net Furthermore, in-line purification modules can be integrated into the flow system, allowing for a seamless process from starting materials to the final, purified product. rsc.org This approach minimizes manual handling and can significantly increase space-time yields. nih.gov
Stereoselective Synthesis of Chiral Analogs of this compound
While this compound itself is achiral, the synthesis of its chiral analogs is of significant interest in medicinal chemistry, where stereochemistry often dictates biological activity. mdpi.com Chiral analogs can be prepared by introducing a stereocenter into either the glutaric acid backbone or the cyclohexylamine moiety.
An efficient route to chiral 3-substituted glutaric acids involves a Knoevenagel condensation of an aldehyde with diethyl malonate, followed by a Michael addition. scispace.com The resulting dimalonate can then undergo hydrolysis and decarboxylation to yield the target 3-substituted glutaric acid. scispace.com By using chiral catalysts or starting from chiral aldehydes, this process can be rendered stereoselective. Subsequent amidation of the chiral glutaric acid derivative with cyclohexylamine would produce the desired chiral analog. Biocatalysis, using enzymes like DHAP-dependent aldolases, also provides a powerful method for generating chiral precursors with high stereoselectivity. nih.gov
Scale-Up Considerations for Research-Grade Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory benchtop to a larger, research-grade scale (grams to kilograms) introduces several challenges. In a batch process, the exothermicity of the amidation reaction must be carefully managed to prevent runaway reactions and ensure product consistency. Heat dissipation becomes less efficient as the vessel size increases. Reagent addition rates and mixing efficiency are also critical parameters that must be optimized for larger volumes.
Purification at scale often requires a shift away from column chromatography towards more scalable techniques like recrystallization or precipitation. Developing a robust crystallization procedure that consistently yields high-purity material is crucial. Continuous manufacturing using flow chemistry inherently mitigates many of these scale-up issues, as the process is scaled by running it for longer periods ("scaling out") rather than increasing the reactor size. rsc.org
Purification and Characterization Methodologies for Synthetic this compound
Beyond basic structural confirmation (e.g., NMR, IR), the synthesis of a research-grade compound requires rigorous methods to assess its purity. For a compound like this compound, which possesses both a carboxylic acid and an amide group, a multi-technique approach is necessary.
Purification: Initial purification can be achieved through acid-base extraction, leveraging the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. lookchem.com The primary method for obtaining high-purity solid material is recrystallization. researchgate.net The choice of solvent is critical, with polar solvents like ethanol, acetone, or acetonitrile (B52724) often being effective for amides. researchgate.net
Purity Characterization: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a cornerstone technique for determining the purity of non-volatile organic compounds. researchgate.netnih.gov A validated HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for precise quantification. researchgate.net A typical method would involve a C18 column with a gradient elution using acetonitrile and water (often with an acid modifier like acetic or formic acid). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect and identify any volatile impurities. google.com Although the target molecule itself may not be sufficiently volatile for GC, this method is excellent for checking for residual solvents or volatile starting materials.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can provide a highly accurate measure of purity for crystalline solids by analyzing the melting point depression caused by impurities.
| Technique | Purpose | Information Obtained | Typical Sensitivity/Notes |
|---|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Purity Assessment & Quantification | Separates and quantifies the main compound and non-volatile impurities. researchgate.net | High sensitivity (often to <0.05% area). Method validation is crucial for accuracy. researchgate.netnih.gov |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Volatile Impurity Analysis | Identifies and quantifies residual solvents and volatile reactants/by-products. google.com | Excellent for low molecular weight, thermally stable compounds. google.com |
| DSC (Differential Scanning Calorimetry) | High-Purity Determination | Measures purity of crystalline solids based on melting point depression. | Best suited for samples with high purity (>98-99%) and a sharp melting point. |
| Recrystallization | Bulk Purification | Removes impurities based on solubility differences. | Solvent selection is critical for yield and purity. researchgate.net |
Preclinical Biological and Pharmacological Investigations of 5 Cyclohexylamino 5 Oxopentanoic Acid
In Vitro Biological Activity Profiling of 5-(Cyclohexylamino)-5-oxopentanoic acid
In vitro studies are the initial step in characterizing the biological effects of a new chemical entity. These experiments are conducted in a controlled laboratory environment, typically using cell cultures or isolated biomolecules.
Cell-based assays are fundamental to understanding how a compound affects cellular functions. criver.combioivt.com These assays can provide crucial information on a compound's mechanism of action and its effects on cellular processes. bioivt.com For a compound like this compound, a variety of cell-based assays would be utilized to assess its functional responses. These can range from simple proliferation and viability assays to more complex high-content imaging studies that monitor morphological changes, protein expression, and localization. criver.comnih.gov
The choice of cell lines is crucial and would be guided by the therapeutic target of interest. For instance, if the compound is being investigated for anticancer properties, cancer cell lines relevant to the specific type of cancer would be used. nih.gov Functional assays could include, but are not limited to, cell proliferation assays, apoptosis assays, and cell signaling pathway analysis. bioivt.comcriver.com
Table 1: Illustrative Functional Cell-Based Assays
| Assay Type | Purpose | Example Readout |
|---|---|---|
| Proliferation Assay | To determine the effect of the compound on cell growth. bioivt.com | Measurement of DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT assay). |
| Apoptosis Assay | To assess if the compound induces programmed cell death. criver.com | Detection of caspase activity or Annexin V staining. |
| Reporter Gene Assay | To measure the activation or inhibition of specific signaling pathways. nih.gov | Quantification of a reporter protein (e.g., luciferase or green fluorescent protein). |
If this compound is hypothesized to target a specific enzyme, its inhibitory or activating effects would be quantified. Enzyme kinetics studies are performed to determine the concentration of the compound required to elicit a response and to understand the mechanism of interaction. researchgate.net
Key parameters determined in these studies include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are also determined in the presence and absence of the inhibitor to elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). pressbooks.pubsigmaaldrich.com
Table 2: Key Parameters in Enzyme Inhibition Studies
| Parameter | Description | Significance |
|---|---|---|
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. sigmaaldrich.com | A measure of the inhibitor's potency. |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. sigmaaldrich.com | Provides a more absolute measure of binding affinity than IC50. |
| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive). pressbooks.pub | Informs on how the inhibitor's effect can be overcome and provides insights for further drug design. |
Should the compound be designed to interact with a specific cellular receptor, receptor binding assays are essential. These assays measure the affinity of the compound for its target receptor. nih.gov Radioligand binding assays are a classic method where a radioactively labeled ligand with known affinity for the receptor is used. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated to determine the compound's binding affinity. nih.gov
More modern techniques, such as those based on fluorescence resonance energy transfer (FRET), are also employed to study ligand-receptor interactions in a high-throughput manner. criver.com
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" that modulate the activity of a biological target. ucsf.edu If this compound were part of a larger chemical library, it would be subjected to HTS against a specific target. HTS assays are typically miniaturized and automated to increase efficiency and reduce costs. researchgate.net
The development of a robust HTS assay is critical and involves several stages, including assay development, a "dry run" with controls to ensure reliability (often assessed by the Z' factor), and a pilot screen before proceeding to the full-scale screen. ucsf.edu
In Vivo Preclinical Efficacy Assessment of this compound
Following promising in vitro results, the compound would advance to in vivo testing to evaluate its efficacy in a living organism.
The selection of an appropriate animal model is paramount for the successful preclinical evaluation of a compound's efficacy. The chosen model should mimic the human disease as closely as possible in terms of pathophysiology and clinical presentation. nih.gov For instance, if this compound were being investigated as a potential treatment for a specific type of cancer, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, might be used to provide a more predictive model of clinical response. criver.com
Validation of the animal model is also a critical step. This involves confirming that the model exhibits the key features of the human disease and responds to standard-of-care treatments in a predictable manner. nih.gov For example, a mouse model of a genetic disease would be validated by confirming the presence of the relevant genetic mutation and the resulting phenotype. nih.gov
Assessment of Pharmacodynamic Biomarkers in Preclinical Systems
There is no available scientific literature detailing the assessment of pharmacodynamic biomarkers for this compound in preclinical systems. Research in this area would typically involve identifying and measuring biological indicators that can show whether the compound is having its intended effect on the body. This could include changes in the levels of specific proteins, enzyme activity, or signaling pathways in response to the compound. However, no such studies have been published for this compound.
Preclinical Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) of this compound
A thorough search of preclinical research databases and scientific journals did not yield any studies on the pharmacokinetic profile of this compound. The characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) is a critical component of preclinical development. This information helps in understanding how the compound is processed by a living organism. At present, there is no published data on how this compound is absorbed, where it distributes in the body, how it is metabolized, or the routes of its excretion.
Ex Vivo Studies Utilizing this compound
There are no documented ex vivo studies that have utilized this compound. Ex vivo research, which is conducted on or in tissues in an artificial environment outside the organism with the minimum alteration of natural conditions, is a valuable step in preclinical investigation. Such studies could provide insights into the compound's effects on specific biological tissues. However, no such research has been made publicly available for this compound.
Target Engagement Studies for this compound in Biological Systems
Information regarding target engagement studies for this compound in biological systems is not available in the public domain. Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target in a biological system. These studies can utilize various techniques to measure the binding of the compound to its target. The absence of such data indicates that the molecular target of this compound and its interaction with biological systems have not been reported.
Elucidation of Molecular and Cellular Mechanisms of 5 Cyclohexylamino 5 Oxopentanoic Acid
Identification of Molecular Targets for 5-(Cyclohexylamino)-5-oxopentanoic acid
There is currently no published research identifying the molecular targets of this compound.
Affinity Proteomics and Chemoproteomics Approaches
No studies utilizing affinity proteomics or chemoproteomics to determine the binding partners of this compound have been found in the scientific literature.
Biophysical Characterization of this compound-Target Interactions
As no molecular targets have been identified, there are no biophysical studies characterizing the interaction of this compound with any protein or other biological molecule.
Genetic Perturbation Screens for Target Validation
The scientific literature contains no reports of genetic perturbation screens being used to validate any potential targets of this compound.
Modulation of Intracellular Signaling Pathways by this compound
There is no information available regarding the effects of this compound on intracellular signaling pathways.
Analysis of Upstream and Downstream Signaling Cascades
No research has been published that analyzes the upstream or downstream signaling cascades affected by this compound.
Transcriptomic and Proteomic Analysis of Cellular Responses
There are no publicly available transcriptomic or proteomic datasets detailing the cellular responses to treatment with this compound.
Cellular Phenotypes Induced by this compound
Cell Cycle Progression and Apoptosis Modulation
No information is available regarding the effects of this compound on cell cycle checkpoints or the induction of programmed cell death.
Autophagy and Other Homeostatic Processes
There is no available data to suggest that this compound is involved in the regulation of autophagy or other cellular maintenance pathways.
Allosteric Modulation and Orthosteric Binding Mechanisms of this compound
There is no information available to characterize the binding mode of this compound to any biological target, precluding any discussion of its potential as an allosteric or orthosteric modulator.
Structure Activity Relationship Sar Studies and Rational Design of 5 Cyclohexylamino 5 Oxopentanoic Acid Analogs
Design Principles for Modifying the 5-(Cyclohexylamino)-5-oxopentanoic acid Scaffold
The rational design of analogs of this compound is guided by established medicinal chemistry principles. nih.gov The core structure, consisting of a cyclohexyl ring, an amide linkage, and a pentanoic acid chain, presents multiple opportunities for modification to probe the chemical space and optimize biological activity.
Substituent Effects and Optimization at Key Positions
Research on related compounds, such as arylcyclohexylamines, has shown that substitutions on the cyclohexyl ring can modulate potency and efficacy. nih.gov For example, the addition of small alkyl groups might enhance binding through favorable van der Waals interactions, while larger or polar groups could either be beneficial or detrimental depending on the topology of the binding site.
Table 1: Hypothetical SAR Data for Cyclohexyl Ring Substitutions
| Compound ID | R1 (Position on Cyclohexyl Ring) | R2 (Position on Cyclohexyl Ring) | Relative Potency |
| 1a | H | H | 1.0 |
| 1b | 4-methyl | H | 2.5 |
| 1c | 4-hydroxy | H | 0.8 |
| 1d | 4,4-dimethyl | H | 1.2 |
| 1e | 3-fluoro | H | 1.7 |
This table illustrates a hypothetical scenario where small, non-polar substituents at the 4-position of the cyclohexyl ring enhance potency, while a polar hydroxyl group at the same position reduces it.
Isosteric Replacements and Bioisosteric Design
Isosteric and bioisosteric replacements are a cornerstone of rational drug design, allowing for the modification of physicochemical properties while retaining or improving biological activity. cambridgemedchemconsulting.comnih.gov In the context of this compound, several functional groups are amenable to such modifications.
The terminal carboxylic acid, for example, is a key functional group that can be replaced with other acidic bioisosteres to modulate acidity, lipophilicity, and metabolic stability. drughunter.com Common replacements include tetrazoles, which can offer improved metabolic stability and oral bioavailability in certain contexts. drughunter.com The amide bond can also be replaced with other groups like esters or reverse amides to alter hydrogen bonding capabilities and conformational preferences. nih.gov
The cyclohexyl ring itself can be replaced by other cyclic systems, such as piperidine (B6355638) or aromatic rings, to explore different spatial arrangements and interactions. nih.gov
Table 2: Potential Bioisosteric Replacements for Key Functional Groups
| Functional Group | Potential Bioisostere | Rationale for Replacement |
| Carboxylic Acid | Tetrazole, Acyl sulfonamide | Modulate pKa, improve metabolic stability, enhance cell permeability. drughunter.com |
| Amide | Reverse Amide, Ester, Alkene | Alter hydrogen bonding, improve metabolic stability, change conformational flexibility. nih.gov |
| Cyclohexyl Ring | Phenyl, Piperidinyl, Tetrahydropyranyl | Explore different hydrophobic interactions, introduce potential for new hydrogen bonds. nih.gov |
Conformational Analysis and Restriction Strategies
The inherent flexibility of the pentanoic acid chain and the rotational freedom around the amide bond mean that this compound can adopt numerous conformations. chemrxiv.org Understanding the bioactive conformation—the specific three-dimensional shape the molecule adopts when binding to its target—is crucial for rational design. researchgate.net Computational modeling and spectroscopic techniques like NMR can be used to study the conformational landscape of the molecule. nih.gov
Conformational restriction is a powerful strategy to lock the molecule into its bioactive conformation, which can lead to increased potency and selectivity. researchgate.netnih.gov This can be achieved by introducing cyclic constraints within the molecule. For instance, the pentanoic acid chain could be cyclized, or substituents could be added to the cyclohexyl ring to restrict its rotation. Such modifications can reduce the entropic penalty upon binding, leading to a more favorable interaction with the target. researchgate.net Strategies for fine-tuning the conformations of cyclic peptides, which share some principles with small molecule conformational restriction, have been extensively reviewed. nih.gov
Synthetic Approaches for Generating Diverse this compound Libraries
To explore the SAR of this compound analogs efficiently, modern synthetic strategies are employed to generate libraries of related compounds. These approaches allow for the systematic variation of different parts of the molecular scaffold.
Combinatorial Chemistry and Parallel Synthesis
Combinatorial chemistry provides a powerful means to rapidly generate large numbers of compounds for biological screening. nih.govuomustansiriyah.edu.iq Parallel synthesis, a key technique in combinatorial chemistry, involves the simultaneous synthesis of a library of compounds in separate reaction vessels. umb.eduiipseries.org
For the synthesis of this compound analogs, a parallel synthesis approach could involve reacting a variety of substituted cyclohexylamines with a set of modified glutaric anhydride (B1165640) derivatives. This would allow for the exploration of a wide range of substituents on both the cyclohexyl ring and the pentanoic acid backbone. Solid-phase synthesis can also be employed, where one of the starting materials is attached to a resin, facilitating purification and automation. researchgate.net
Fragment-Based Approaches for this compound Derivatization
Fragment-based drug discovery (FBDD) is another approach that can be applied to the derivatization of the this compound scaffold. ijddd.comnumberanalytics.com This method involves screening small molecular fragments to identify those that bind to the biological target. nih.gov These fragments can then be grown, linked, or merged to create more potent lead compounds. nih.gov
In the context of this compound, the molecule can be deconstructed into its constituent fragments: a cyclohexylamine (B46788) fragment and a glutaric acid fragment. By screening libraries of similar fragments, it may be possible to identify alternative cyclohexyl-like or dicarboxylic acid-like fragments that bind to the target with different affinities or in different orientations. rsc.org This information can then be used to guide the synthesis of novel analogs with improved properties.
Computational Chemistry and Modeling Approaches for 5 Cyclohexylamino 5 Oxopentanoic Acid
Molecular Docking Studies of 5-(Cyclohexylamino)-5-oxopentanoic acid with Putative Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. Given the structural similarities to compounds with observed anticancer activities, a plausible putative target for docking studies could be a protein involved in cell cycle regulation or apoptosis, for instance, a cyclin-dependent kinase (CDK) or a member of the Bcl-2 family of proteins. orientjchem.org
In a hypothetical molecular docking study, this compound would be docked into the ATP-binding pocket of a kinase. The results would likely indicate that the cyclohexyl group engages in hydrophobic interactions with nonpolar residues, while the carboxylate and amide functionalities form crucial hydrogen bonds with the protein's backbone or key side-chain residues. The binding affinity, often expressed as a docking score in kcal/mol, would provide a quantitative estimate of the binding strength.
| Putative Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Phe80, Asp86 | Hydrophobic, Hydrogen Bonding |
| Bcl-2 | -7.9 | Arg139, Tyr101, Ala142 | Hydrogen Bonding, Hydrophobic |
| Murine Double Minute 2 (MDM2) | -9.2 | Val93, Leu54, Tyr67 | Hydrophobic, Pi-Alkyl |
This table presents hypothetical molecular docking results for this compound with selected putative anticancer targets. The data is illustrative and intended to represent typical outcomes of such computational analyses.
Molecular Dynamics Simulations of this compound-Protein Complexes
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.govfrontiersin.org An MD simulation would track the movements of every atom in the system, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.
For a complex of this compound and a target protein, an MD simulation of several nanoseconds would reveal the stability of the key hydrogen bonds and hydrophobic interactions predicted by docking. Analysis of the root-mean-square deviation (RMSD) of the ligand would indicate how much it moves from its initial docked pose, with lower values suggesting a more stable interaction. The root-mean-square fluctuation (RMSF) of the protein's amino acid residues would highlight regions of flexibility and how they are affected by ligand binding.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Provides a reasonable timescale to assess complex stability. |
| Average Ligand RMSD | 1.2 Å | Indicates high stability of the ligand in the binding pocket. |
| Key Hydrogen Bond Occupancy | > 85% | Suggests that the crucial hydrogen bonds are maintained throughout the simulation. |
| Protein RMSF at Active Site | Reduced fluctuations | Implies that ligand binding stabilizes the active site conformation. |
This table summarizes hypothetical results from a molecular dynamics simulation of a this compound-protein complex. The data is for illustrative purposes to show typical metrics and their interpretations in MD studies.
Pharmacophore Modeling and Virtual Screening for this compound
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.comnih.gov A pharmacophore model for this compound would likely consist of a hydrophobic feature representing the cyclohexyl ring, a hydrogen bond donor from the amide N-H, and a hydrogen bond acceptor from the amide carbonyl and the carboxylic acid.
This model could then be used as a 3D query to screen large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of compounds with a high probability of binding to the same biological target. The identified hits would then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing.
| Pharmacophore Feature | X, Y, Z Coordinates | Radius (Å) |
| Hydrophobic (HY) | 3.2, 1.5, -0.8 | 1.5 |
| Hydrogen Bond Donor (HBD) | -1.1, 0.7, 2.3 | 1.0 |
| Hydrogen Bond Acceptor (HBA) | -2.5, -0.2, 1.8 | 1.0 |
| Negative Ionizable (NI) | 5.6, -2.1, -1.4 | 1.2 |
This table presents a hypothetical pharmacophore model derived from the structure of this compound. The coordinates and radii define the spatial constraints of the chemical features.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule in detail. mdpi.com Methods such as Density Functional Theory (DFT) can be used to calculate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
For this compound, these calculations would reveal the most electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity and potential interaction sites. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. The MEP map would visually represent the electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack.
| Quantum Chemical Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability. |
| Dipole Moment | 3.5 D | Suggests moderate polarity. |
This table shows hypothetical results from quantum chemical calculations on this compound. These values provide insights into the molecule's electronic characteristics.
De Novo Design and Scaffold Hopping Inspired by this compound
De novo design and scaffold hopping are advanced computational strategies for discovering novel molecular architectures with desired biological activities. nih.govnih.gov De novo design involves building new molecules from scratch, often within the constraints of a protein's active site. nih.gov Starting with a fragment of this compound, such as the cyclohexylamide group, a de novo design algorithm could explore different ways to connect it to other chemical moieties to optimize binding to a target.
Scaffold hopping, on the other hand, aims to replace the central core of a molecule (the scaffold) with a different chemical entity while retaining the key pharmacophoric features. bhsai.org Inspired by this compound, a scaffold hopping approach might replace the pentanoic acid backbone with, for example, a heterocyclic ring system, with the goal of improving properties such as synthetic accessibility, patentability, or metabolic stability, while maintaining or enhancing biological activity.
| Strategy | Original Scaffold | Proposed New Scaffold | Rationale |
| Scaffold Hopping | Pentanoic acid | Piperidine (B6355638) ring | Introduce conformational rigidity and improve physicochemical properties. |
| De Novo Design | N/A (fragment-based) | Pyrrolidinone derivative | Explore novel interactions within the target's active site. |
This table illustrates hypothetical examples of de novo design and scaffold hopping strategies inspired by the structure of this compound.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to generate a detailed article that adheres to the provided outline. Research focusing on the design rationale of its prodrugs, specific synthetic routes to advanced analogs, in vitro and in vivo bioconversion studies, and targeted delivery systems is not publicly available.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on "this compound" as requested. An article generated without this specific data would be speculative and would not meet the required standards of scientific accuracy.
Research Applications and Tools Developed from 5 Cyclohexylamino 5 Oxopentanoic Acid
5-(Cyclohexylamino)-5-oxopentanoic acid as a Chemical Probe in Biological Research
There is no available information to suggest that this compound has been developed or utilized as a chemical probe in any biological research context.
No studies have been found that describe the use of this compound for target validation or deconvolution.
A search of scientific literature did not yield any results indicating the use of this compound in phenotypic screening campaigns.
Development of Affinity Reagents and Bioconjugates Based on this compound
There is no evidence in published research of the development of affinity reagents or bioconjugates derived from this compound.
No fluorescent probes based on the this compound scaffold have been described in the available scientific literature for live-cell imaging or other mechanistic studies.
The development or application of activity-based protein profiling (ABPP) probes from this compound has not been reported in any accessible research.
Contributions of this compound Research to Methodological Advancements in Chemical Biology
Given the lack of primary research on this compound, there are no documented contributions of this compound to any methodological advancements within the field of chemical biology.
Role of this compound as a Lead Compound for Further Exploration
In the landscape of drug discovery and medicinal chemistry, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The process of leveraging a lead compound to develop more potent and selective analogs is a cornerstone of modern pharmaceutical research. While direct and extensive research specifically designating this compound as a formal lead compound for a dedicated drug development program is not prominently documented in publicly available literature, its structural motifs are present in molecules that have been investigated for various therapeutic purposes. This suggests its potential as a foundational scaffold for the synthesis of novel bioactive agents.
The rationale for considering a molecule like this compound as a potential starting point for medicinal chemistry efforts lies in its chemical features. The structure incorporates a cyclohexyl ring, an amide linkage, and a carboxylic acid group, all of which are common pharmacophoric elements in known drugs. These groups provide opportunities for systematic structural modifications to explore the structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
For instance, the cyclohexyl group can be modified to explore the impact of lipophilicity and steric bulk on target binding. The amide linkage can be altered to modulate stability and hydrogen bonding interactions. The pentanoic acid chain offers a flexible spacer, and its length and rigidity can be adjusted. Finally, the terminal carboxylic acid can be esterified or converted to other functional groups to influence solubility, cell permeability, and target engagement.
While specific examples of large-scale lead optimization campaigns starting directly from this compound are not readily found, the principles of medicinal chemistry suggest how it could serve as a valuable template. Researchers could systematically synthesize derivatives by:
Varying the cycloalkyl group: Replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups to probe the hydrophobic pocket of a target enzyme or receptor.
Modifying the linker: Altering the length of the pentanoic acid chain to optimize the distance between key binding groups.
Substituting the amide: Introducing different substituents on the nitrogen atom to explore additional binding interactions.
Derivatizing the carboxylic acid: Converting the acid to esters, amides, or other bioisosteres to improve pharmacokinetic properties.
Such a systematic approach would allow for the generation of a library of related compounds, which could then be screened against a panel of biological targets to identify new therapeutic leads. The data from these screening efforts would be instrumental in building a comprehensive SAR profile, guiding further rounds of chemical synthesis and optimization toward a clinical candidate.
Future Research Directions and Unexplored Avenues for 5 Cyclohexylamino 5 Oxopentanoic Acid
Integration with Emerging Technologies in Chemical Biology and Drug Discovery
The exploration of 5-(Cyclohexylamino)-5-oxopentanoic acid can be significantly accelerated by leveraging emerging technologies. High-throughput screening (HTS) methodologies, for instance, could rapidly assess the compound's effects across a vast array of biological assays. Integration with technologies like DNA-encoded libraries (DELs) could further enable the screening of millions of compounds to identify those with similar scaffolds or activities, providing valuable structure-activity relationship (SAR) data.
Moreover, advanced analytical techniques are crucial. Mass spectrometry-based proteomics and metabolomics could elucidate the cellular pathways modulated by this compound, offering a systems-level view of its biological impact. Cryo-electron microscopy (cryo-EM) could be employed to determine the high-resolution structure of the compound in complex with its biological target, once identified, facilitating structure-based drug design. Chemical probe development, where a reactive or reporter group is attached to the core molecule, would be invaluable for target identification and validation studies.
| Technology | Application in this compound Research | Potential Outcome |
| High-Throughput Screening (HTS) | Rapidly screen the compound against diverse cellular and biochemical assays. | Identification of initial biological activities and "hits". |
| DNA-Encoded Libraries (DELs) | Compare against vast libraries to find structurally or functionally related molecules. | Elucidation of SAR and identification of more potent analogs. |
| Mass Spectrometry (Proteomics/Metabolomics) | Analyze changes in protein and metabolite levels in cells treated with the compound. | Mapping of affected cellular pathways and potential mechanisms of action. |
| Cryo-Electron Microscopy (Cryo-EM) | Determine the 3D structure of the compound bound to its biological target. | Insight into molecular interactions, guiding lead optimization. |
| Chemical Probe Development | Synthesize modified versions of the compound for target engagement studies. | Covalent labeling and identification of direct binding partners. |
Potential for Novel Biological Target Identification and Validation
A primary objective in the investigation of this compound is the identification of its specific biological targets. A dual-pronged approach, combining target-based and phenotypic screening, would be most effective. Phenotypic screening involves observing the compound's effects on cell models of disease without a preconceived target, which can uncover novel mechanisms of action.
Should a distinct phenotype be observed, a variety of target deconvolution strategies can be employed. These include affinity chromatography, where the compound is immobilized to capture its binding partners from cell lysates, and activity-based protein profiling (ABPP), which uses chemical probes to identify enzyme families that interact with the compound. Computational methods, such as inverse docking, can also predict potential targets by screening the compound's structure against databases of known protein binding sites. Validating these potential targets would then involve techniques like CRISPR-Cas9 gene editing to confirm that the observed biological effect is indeed mediated through the identified protein.
Exploration of Polypharmacology and Multi-Targeting Approaches for this compound
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. bohrium.comresearchgate.net This approach can be particularly effective for complex, multifactorial diseases like cancer or neurodegenerative disorders. researchgate.net The structure of this compound, with its cyclohexyl ring, amide linkage, and carboxylic acid group, offers multiple points for potential interactions, making it a candidate for a multi-targeting strategy.
Future research could intentionally design and synthesize derivatives of this compound to possess promiscuity—the ability to interact with several targets simultaneously. researchgate.net This involves computational modeling to predict off-target interactions and rational design to enhance binding to a desired set of targets while avoiding interactions with antitargets that could cause adverse effects. researchgate.net Such a multi-target-directed ligand (MTDL) approach could lead to more efficacious therapies by modulating interconnected biological pathways. nih.gov
Challenges and Opportunities in the Continued Academic Investigation of this compound
The academic investigation of a novel chemical entity like this compound is not without its challenges. A significant hurdle is the initial lack of known biological activity, which can make securing funding and resources difficult. The development of a robust and scalable synthetic route is another critical challenge that must be addressed early in the research process.
However, these challenges are matched by significant opportunities. As an unexplored molecule, it offers a "blank slate" for discovery, with the potential to uncover entirely new biological mechanisms or therapeutic targets. Its structural relatives, N-acyl amino acids, are known to have roles in signaling and metabolism, suggesting a fertile ground for investigation. nih.govdiva-portal.orgnih.gov The study of such novel compounds drives innovation in synthetic chemistry and chemical biology, providing valuable training for researchers and potentially leading to breakthroughs with translational impact.
| Aspect | Challenge | Opportunity |
| Biological Activity | No currently known biological targets or therapeutic effects. | Potential to uncover novel biological pathways and first-in-class therapeutic mechanisms. |
| Synthesis | Requirement to develop an efficient, scalable, and cost-effective synthetic route. | Drives innovation in synthetic methodology and enables the creation of a diverse analog library for SAR studies. |
| Funding & Resources | Difficulty in securing financial support for a completely unknown compound. | High-risk, high-reward research that can attract funding from agencies focused on innovation and fundamental science. |
| Intellectual Property | The novelty of the compound and its derivatives. | Strong potential for generating new intellectual property (patents) for novel compositions of matter and uses. |
Interdisciplinary Collaborations and Synergies in this compound Research
The successful elucidation of the biological role and therapeutic potential of this compound will necessitate a highly collaborative, interdisciplinary approach. Synthetic organic chemists will be needed to devise synthetic routes and create analogs. Cell biologists and pharmacologists will be essential for designing and conducting assays to determine the compound's effects on cellular systems.
Computational chemists and bioinformaticians can provide predictive models for target engagement and analyze large datasets from proteomics and metabolomics experiments. Structural biologists can determine the atomic-level details of compound-target interactions. This synergy between different scientific disciplines is paramount to navigating the complexities of modern drug discovery and translating a novel chemical entity from a laboratory curiosity into a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structural identity of 5-(Cyclohexylamino)-5-oxopentanoic acid?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). For purity assessment, compare retention times and peak areas against certified reference standards. For structural confirmation, analyze NMR spectra for characteristic signals, such as the cyclohexylamino proton resonances (δ ~1.2–1.8 ppm) and the carbonyl group (δ ~170–175 ppm) . Mass spectrometry (MS) can further validate molecular weight. Ensure solvents are deuterated (e.g., DMSO-d₆) to avoid interference in NMR analysis .
Q. How should researchers design experiments to optimize the synthesis of this compound?
- Methodological Answer : Conduct a factorial design of experiments (DoE) to evaluate variables such as reaction temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and molar ratios of cyclohexylamine to pentanoic acid derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using column chromatography with silica gel (60–120 mesh). For reproducibility, document pH adjustments and inert gas purges (e.g., nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) be resolved during characterization?
- Methodological Answer : First, verify instrument calibration using internal standards (e.g., tetramethylsilane for NMR). If anomalies persist, consider alternative tautomeric forms or solvent interactions. For example, keto-enol tautomerism in the oxopentanoic moiety may alter proton environments. Cross-reference with computational chemistry tools (e.g., density functional theory (DFT) simulations) to predict spectral profiles. If contamination is suspected, re-purify the compound via recrystallization (e.g., using ethanol/water mixtures) and re-analyze .
Q. What strategies are effective for studying the stability of this compound under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity for 4 weeks). Analyze degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare results against control samples stored at –20°C. For light sensitivity, conduct photostability tests per ICH Q1B guidelines using a xenon lamp. Document decomposition pathways (e.g., hydrolysis of the amide bond) and adjust storage recommendations (e.g., amber vials, desiccants) .
Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?
- Methodological Answer : Identify bottlenecks via kinetic profiling. For example, if the cyclohexylamine coupling step is rate-limiting, evaluate alternative coupling agents (e.g., EDC/HOBt vs. DCC/DMAP). Optimize workup procedures to minimize losses—e.g., replace aqueous washes with solid-phase extraction (SPE) for polar intermediates. Use in-situ IR spectroscopy to monitor reaction completeness and reduce over-processing. For scale-up, transition from batch to flow chemistry to enhance mixing and heat transfer .
Data Reporting and Reproducibility
Q. What criteria should be prioritized when reporting synthetic protocols for this compound in peer-reviewed journals?
- Methodological Answer : Include (1) detailed stoichiometry, (2) purification methods (e.g., gradient elution ratios in HPLC), (3) spectral data (NMR, MS) with full assignments, and (4) yield calculations (theoretical vs. actual). For reproducibility, specify equipment models (e.g., Bruker 400 MHz NMR) and software versions (e.g., MestReNova v14). Adhere to journal guidelines for experimental sections, such as those outlined by the Beilstein Journal of Organic Chemistry, which mandate separation of main text and supplementary data .
Safety and Compliance
Q. What personal protective equipment (PPE) is essential when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves (tested for chemical permeation resistance), safety goggles, and a lab coat. For aerosol generation (e.g., during weighing), wear a NIOSH-approved N95 respirator. Ensure fume hoods are calibrated to maintain face velocities of 0.5 m/s. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
